Cas no 1421508-15-7 (N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide)

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide
- N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide
- AKOS024545555
- 1421508-15-7
- F6257-1443
- N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide
- CHEMBL3439979
-
- インチ: 1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22)
- InChIKey: PCRBCKKAMLLNOK-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC(N3CCN(C)CC3)=NC=N2)=O)=NC=CN=C1
計算された属性
- 精确分子量: 299.14945819g/mol
- 同位素质量: 299.14945819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 372
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 87.1Ų
N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-1443-5μmol |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-20μmol |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-4mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6257-1443-2μmol |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-10mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-30mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-10μmol |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-40mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6257-1443-25mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6257-1443-15mg |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |
1421508-15-7 | 15mg |
$133.5 | 2023-09-09 |
N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
5. Book reviews
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamideに関する追加情報
Recent Advances in the Study of N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide (CAS: 1421508-15-7)
N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide (CAS: 1421508-15-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor, particularly in the context of cancer therapy. This research brief aims to summarize the latest findings related to this compound, including its mechanism of action, pharmacokinetic properties, and preclinical efficacy.
One of the most notable studies published in the past year investigated the compound's inhibitory effects on specific kinases involved in tumor proliferation and survival. The research, conducted by a team at a leading pharmaceutical research institute, demonstrated that N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide exhibits high selectivity for certain kinase targets, making it a promising candidate for targeted cancer therapy. The study utilized in vitro assays and xenograft models to validate its efficacy, showing significant tumor growth inhibition in several cancer cell lines.
Another key area of research has been the optimization of the compound's pharmacokinetic profile. A recent publication in the Journal of Medicinal Chemistry detailed structural modifications to N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide aimed at improving its bioavailability and metabolic stability. These modifications included alterations to the piperazine moiety, which resulted in enhanced plasma half-life and reduced clearance rates in preclinical models. Such advancements are critical for the compound's transition from bench to bedside.
In addition to its anticancer potential, emerging studies have explored the compound's utility in other therapeutic areas. For instance, a 2023 study highlighted its anti-inflammatory properties, suggesting potential applications in autoimmune diseases. The research identified that N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide modulates key inflammatory pathways, thereby reducing cytokine production in immune cells. This dual functionality—targeting both kinase-dependent and inflammatory pathways—positions the compound as a versatile therapeutic agent.
Despite these promising findings, challenges remain in the clinical development of N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide. A recent review article emphasized the need for further toxicology studies to assess its safety profile, particularly in long-term dosing scenarios. Additionally, the compound's solubility and formulation stability require optimization to facilitate large-scale production and clinical trials. Addressing these issues will be pivotal for its successful translation into human therapeutics.
In conclusion, N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide (CAS: 1421508-15-7) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological properties and ongoing research efforts underscore its potential to address unmet medical needs. Future studies should focus on bridging the gap between preclinical success and clinical applicability, ensuring that this compound can fulfill its promise as a next-generation therapeutic.
1421508-15-7 (N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylpyrazine-2-carboxamide) Related Products
- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)
- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)
- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)
- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)
- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)




